molecular formula C10H7ClN4O4S B14909918 Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate

Cat. No.: B14909918
M. Wt: 314.71 g/mol
InChI Key: BTKNPAWAMPHVDE-UHFFFAOYSA-N
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Description

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate involves several steps. One common method includes the condensation reaction of thiophene derivatives with pyrimidine compounds under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Scientific Research Applications

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Properties

Molecular Formula

C10H7ClN4O4S

Molecular Weight

314.71 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C10H7ClN4O4S/c1-19-9(16)5-2-3-20-8(5)13-7-6(15(17)18)4-12-10(11)14-7/h2-4H,1H3,(H,12,13,14)

InChI Key

BTKNPAWAMPHVDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl

Origin of Product

United States

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